Fmoc-L-4-Bromophenylalanine

Catalog No.
S1768657
CAS No.
198561-04-5
M.F
C24H20BrNO4
M. Wt
466.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-4-Bromophenylalanine

CAS Number

198561-04-5

Product Name

Fmoc-L-4-Bromophenylalanine

IUPAC Name

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

InChI

InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

TVBAVBWXRDHONF-QFIPXVFZSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Synonyms

198561-04-5;(S)-N-Fmoc-4-bromophenylalanine;Fmoc-L-4-Bromophenylalanine;FMOC-PHE(4-BR)-OH;Fmoc-4-bromo-L-phenylalanine;FMOC-L-4-BROMOPHE;Fmoc-L-phe(4-Br)-OH;FMOC-P-BROMO-PHE-OH;FMOC-L-4-BR-PHE-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid;Fmoc-D-4-Bromophenylalanine;N-(9-FLUORENYLMETHOXYCARBONYL)-4-BROMOPHENYL-L-ALANINE;(S)-N-(9-FLUORENYLMETHOXYCARBONYL)-(4-BROMOPHENYL)ALANINE;(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicacid;(2S)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;4-Bromo-L-phenylalanine,N-FMOCprotected;PubChem23291;FMOC-PBR-L-PHE-OH;AC1MC15X;KSC185K3R;MLS001074424;SCHEMBL119803;FMOC-4'-BROMO-L-PHE;FMOC-P-BROMO-L-PHE-OH;CHEMBL1411271

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)Br)C(=O)O

Incorporation into Peptides:

  • Fmoc-Br-Phe can be incorporated into peptides using solid-phase peptide synthesis (SPPS) techniques. The Fmoc group acts as a protecting group for the amino group during peptide chain assembly, while the bromine atom offers a versatile handle for further modifications.

Protein-Protein Interactions:

  • The bromine group in Fmoc-Br-Phe can be used to introduce a bulky and hydrophobic moiety into peptides, potentially affecting protein-protein interactions. This allows researchers to study the role of specific residues in protein binding and function.

Biophysical Studies:

  • Fmoc-Br-Phe can be used to introduce a fluorescent probe into peptides, enabling researchers to study their conformational changes, dynamics, and interactions with other biomolecules using techniques like fluorescence spectroscopy.

Design of Enzyme Inhibitors:

  • By incorporating Fmoc-Br-Phe into the active site of an enzyme, researchers can potentially develop new enzyme inhibitors. The bulky bromine group can interfere with substrate binding or catalysis.

Development of New Diagnostic Tools:

  • Fmoc-Br-Phe can be conjugated to antibodies or other targeting molecules to create probes for specific proteins or tissues. The bromine atom can be used for radiolabeling or attachment of imaging agents, facilitating detection in vivo.

Fmoc-L-4-Bromophenylalanine is a synthetic derivative of the naturally occurring amino acid L-phenylalanine, distinguished by the presence of a bromine atom at the para position of its phenyl group. The compound is characterized by its chemical formula C24H20BrNO4C_{24}H_{20}BrNO_4 and a molecular weight of approximately 452.33 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, facilitating controlled peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS) methodologies. This protecting group allows for the sequential addition of amino acids while preventing premature reactions at the amino terminus .

Typical of amino acids and their derivatives. The carboxylic acid group can readily react with free amino groups of other amino acids to form peptide bonds, which is essential in peptide synthesis. The bromine atom on the phenyl ring can participate in further chemical modifications, such as cross-coupling reactions, which are useful in creating diverse peptide structures . For instance, the Suzuki-Miyaura reaction can be employed to introduce various substituents onto the phenyl ring, expanding the functional diversity of peptides synthesized using this compound .

The synthesis of Fmoc-L-4-Bromophenylalanine typically involves several steps:

  • Protection of Amino Group: The amino group of L-phenylalanine is protected using the Fmoc group.
  • Bromination: The para position of the phenyl ring is brominated using brominating agents like N-bromosuccinimide or elemental bromine under appropriate conditions.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity for subsequent applications .

Additionally, alternative synthetic routes may involve coupling strategies that directly incorporate the brominated phenylalanine into peptide chains during SPPS.

Fmoc-L-4-Bromophenylalanine finds applications primarily in peptide synthesis and related research fields. Its utility includes:

  • Peptide Synthesis: As a building block in SPPS, allowing for the incorporation of brominated phenylalanine into peptide sequences.
  • Chemical Modifications: Serving as a precursor for synthesizing more complex molecules through various chemical transformations.
  • Research Tool: Used in studies exploring structure-activity relationships (SAR) in peptides and proteins due to its unique side chain modification capabilities .

Fmoc-L-4-Bromophenylalanine can be compared with other halogenated phenylalanine derivatives:

Compound NameStructure TypeUnique Features
Fmoc-L-4-IodophenylalanineIodinated analogueHigher reactivity due to iodine; used in similar reactions .
Fmoc-L-4-ChlorophenylalanineChlorinated analogueLess reactive than brominated; often used for stability .
Fmoc-L-TyrosineHydroxylated analogueContains a hydroxyl group instead of halogen; different reactivity and biological properties .

Each compound has unique properties that influence its reactivity and application in peptide chemistry, making Fmoc-L-4-Bromophenylalanine particularly valuable for specific synthetic pathways where bromination provides advantageous reactivity profiles.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 40 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(2S)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
(S)-N-Fmoc-4-Bromophenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types